molecular formula C15H15N3O B2553878 2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile CAS No. 1488639-14-0

2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile

Cat. No.: B2553878
CAS No.: 1488639-14-0
M. Wt: 253.305
InChI Key: DWEJKDUQTLCVHZ-UHFFFAOYSA-N
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Description

2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Pyrrolidin-2-ylmethoxy Group: The pyrrolidin-2-ylmethoxy group can be introduced via nucleophilic substitution reactions. For example, the quinoline derivative can be reacted with pyrrolidine and an appropriate alkylating agent under basic conditions to form the desired product.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where the intermediate product is treated with a cyanating reagent such as potassium cyanide or trimethylsilyl cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents on the quinoline core or the pyrrolidin-2-ylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biological studies to investigate the function of specific proteins or enzymes.

    Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimalarial, antibacterial, and anticancer activities. This compound may be explored for similar medicinal applications.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyquinoline-3-carbonitrile: Lacks the pyrrolidin-2-yl group, which may result in different biological activities and binding properties.

    2-[(Pyrrolidin-2-yl)methoxy]quinoline: Lacks the carbonitrile group, which may affect its reactivity and interactions with molecular targets.

    Quinoline-3-carbonitrile: Lacks both the methoxy and pyrrolidin-2-yl groups, making it less complex and potentially less active in certain applications.

Uniqueness

2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile is unique due to the combination of its quinoline core, pyrrolidin-2-ylmethoxy group, and carbonitrile group. This unique structure provides a balance of hydrophobic and hydrophilic properties, enhancing its potential for diverse applications in chemistry, biology, medicine, and industry.

Biological Activity

2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a pyrrolidine moiety and a methoxy group. This structural arrangement is believed to enhance its pharmacological properties, particularly through interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Compounds with similar structures have shown selectivity against kinases, which play crucial roles in cell signaling pathways. For instance, some pyrrolidine derivatives exhibit nanomolar activity against cyclin-dependent kinases (CDKs) and casein kinases (CKs), suggesting that modifications to the pyrrolidine ring can influence kinase inhibition .
  • Antimicrobial Activity : Quinoline derivatives are known for their antibacterial and antifungal properties. Research has indicated that related compounds can inhibit the growth of various pathogens, including resistant strains of bacteria .
  • Anti-inflammatory Effects : Some quinoline derivatives have demonstrated the ability to inhibit nitric oxide (NO) production in inflammatory models, indicating potential use in treating conditions characterized by excessive inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Type Target/Pathway IC50 Value (µM) Source
Kinase InhibitionCK1γ0.011
AntibacterialE. coli, S. aureus0.5 - 1.0
Anti-inflammatoryiNOS, COX-20.063 - 0.090
AnticancerVarious cancer cell lines< 10

Case Studies

Several studies have explored the biological activities of quinoline derivatives, including those structurally related to this compound:

  • Anticancer Activity : A study evaluated various quinoline derivatives against human cancer cell lines and found that certain compounds exhibited significant antiproliferative effects with GI50 values in the nanomolar range. The mechanism was linked to the induction of apoptosis via caspase activation .
  • Antimicrobial Evaluation : In vitro studies demonstrated that quinoline derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria, with some compounds showing effectiveness against multi-drug resistant strains .
  • Inflammation Model : Research on the anti-inflammatory properties revealed that quinoline derivatives could significantly reduce NO production in LPS-stimulated RAW 264.7 cells, implicating their potential use in treating inflammatory diseases .

Properties

IUPAC Name

2-(pyrrolidin-2-ylmethoxy)quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-9-12-8-11-4-1-2-6-14(11)18-15(12)19-10-13-5-3-7-17-13/h1-2,4,6,8,13,17H,3,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEJKDUQTLCVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=NC3=CC=CC=C3C=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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